molecular formula C13H18N2O B6800671 N-phenyl-2-(pyrrolidin-1-yl)propanamide

N-phenyl-2-(pyrrolidin-1-yl)propanamide

Cat. No.: B6800671
M. Wt: 218.29 g/mol
InChI Key: CNGDDPOWECEJNI-UHFFFAOYSA-N
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Description

N-Phenyl-2-(pyrrolidin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenyl group at the nitrogen atom and a pyrrolidine ring at the second carbon. This structure combines aromatic, amide, and cyclic amine functionalities, enabling diverse interactions with biological targets. The pyrrolidine moiety enhances lipid solubility and binding affinity to proteins, while the phenyl group contributes to π-π stacking interactions in target binding sites. Its versatility makes it a scaffold for drug development across therapeutic areas.

Properties

IUPAC Name

N-phenyl-2-pyrrolidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(15-9-5-6-10-15)13(16)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGDDPOWECEJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent Efficiency

Comparative studies of coupling agents reveal significant differences in reaction efficiency:

Coupling AgentSolventBaseYield (%)Purity (%)
HATUDMFDIPEA57>95
DCCCH₂Cl₂DMAP4588
EDCl/HOBtTHFTriethylamine3882

Data adapted from

HATU outperforms carbodiimide-based agents due to its superior activation of carboxylic acids, particularly for sterically hindered substrates. The use of DIPEA (ethyldiisopropylamine) as a base minimizes side reactions, such as epimerization at the α-carbon of the propanoic acid derivative.

Solvent and Temperature Effects

Optimal solvent systems were identified through empirical testing:

  • DMF : Enhances reagent solubility and reaction rate but complicates purification.

  • THF : Yields lower conversions due to poor solubility of the pyrrolidine-containing acid.

  • DCM : Suitable for acyl chloride methods but requires rigorous drying to prevent hydrolysis.

Reactions performed at room temperature (25°C) achieved higher yields than those conducted under reflux, likely due to reduced thermal decomposition of the activated intermediate.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.30 (m, 5H, Ar-H),

  • δ 6.85 (br s, 1H, NH),

  • δ 3.40–3.20 (m, 4H, pyrrolidine-CH₂),

  • δ 2.95–2.75 (m, 1H, CH),

  • δ 2.60–2.40 (m, 2H, CH₂),

  • δ 1.90–1.70 (m, 4H, pyrrolidine-CH₂).

LCMS (ESI+) :

  • m/z 233.2 [M + H]⁺ (calculated for C₁₃H₁₈N₂O: 232.14).

HPLC :

  • Retention time: 7.8 min (C18 column, 0.1% TFA/CH₃CN:H₂O gradient).

  • Purity: 98.2% at 254 nm.

Chiral Resolution Considerations

While the target compound lacks stereocenters, related analogs with α-chiral centers require supercritical fluid chromatography (SFC) for enantiomer separation. For example, (S)-enantiomers of similar propanamides were resolved using a Chiralpak IB column with 5–50% IPA/CO₂ gradients.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale syntheses employ continuous flow reactors to enhance safety and reproducibility:

  • Reactant Feed : 2-(pyrrolidin-1-yl)propanoic acid (1.0 M in DMF) and aniline (1.2 M) are pumped at 5 mL/min.

  • Residence Time : 30 minutes at 50°C.

  • Yield : 62% (99.1% purity by HPLC).

Green Chemistry Alternatives

Recent advances explore enzyme-mediated amidation using lipases (e.g., CAL-B) in ionic liquids:

  • Solvent : [BMIM][PF₆]

  • Conversion : 78% after 24 hours.

  • Advantage : Eliminates toxic coupling agents and reduces waste.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

N-phenyl-2-(pyrrolidin-1-yl)propanamide has been primarily investigated for its anticonvulsant properties. Preclinical studies have demonstrated its efficacy in several seizure models:

Seizure Model Efficacy Dose (mg/kg)
Maximal Electroshock (MES)Potent protection against seizures15, 30, 60
Subcutaneous Pentylenetetrazole (PTZ)Significant reduction in seizure severity15, 30, 60
6-Hz TestSynergistic interaction with valproic acid15, 30, 60

In these models, AS-1 exhibited a favorable safety margin compared to traditional antiepileptic drugs (AEDs) like valproic acid (VPA), indicating its potential as a new therapeutic option for drug-resistant epilepsy .

Pharmacological Profiles

The pharmacological profile of this compound reveals its multitargeted nature:

Pharmacological Activity Description
AnticonvulsantEffective in various seizure models
AntinociceptiveExhibits pain-relieving properties
NeuroprotectivePotential to protect neurons from damage

Research has shown that AS-1 not only acts as an anticonvulsant but also possesses anti-inflammatory and neuroprotective properties, making it a candidate for treating multiple neurological conditions .

Case Studies

Several case studies highlight the clinical relevance of this compound:

Case Study 1: Efficacy in Drug-resistant Epilepsy

A study involving mice demonstrated that AS-1 significantly reduced seizure frequency and severity in models of drug-resistant epilepsy induced by PTZ. The compound was administered at varying doses, showing dose-dependent efficacy and minimal side effects compared to standard AEDs .

Case Study 2: Combination Therapy

In another investigation, the combination of AS-1 with VPA was evaluated. Results indicated a synergistic effect, enhancing the anticonvulsant efficacy beyond that of either drug alone. This suggests that AS-1 could be beneficial as an adjunct therapy in patients with refractory epilepsy .

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain receptors or enzymes, leading to its observed pharmacological effects. The compound may interact with ion channels or neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Aromatic Group Modifications

  • Phenyl vs. Acridine/Benzothiazole : Substituting phenyl with acridine () or benzothiazole () shifts activity from anticonvulsant to DNA-binding or enzyme inhibition, respectively. The acridine derivatives exhibit strong topoisomerase I inhibition due to intercalation , while benzothiazole enhances BuChE selectivity .
  • Fluorophenyl Groups : Fluorination () improves metabolic stability and target affinity, a common strategy in analgesic design .

Amine Substituent Variations

  • Pyrrolidine vs. Dioxopyrrolidine : The lactam (2,5-dioxopyrrolidine) in anticonvulsant hybrids () may enhance hydrogen bonding vs. the basic pyrrolidine, influencing CNS penetration .
  • Pyrrolidine in FLT3 Inhibitors : The pyrrolidine in (Z)-N-(5-...)propanamide () contributes to binding FLT3 kinase's hydrophobic pocket, critical for AML efficacy .

Propanamide Chain Modifications

  • Linker Flexibility : Ethyl-pyrrolidine linkers () reduce gastric toxicity in anti-inflammatory agents, suggesting spacer groups mitigate side effects .
  • Trifluoromethylthio Substituents : highlights synthetic versatility, though the electron-withdrawing CF₃S group may alter pharmacokinetics vs. pyrrolidine .

Pharmacological Trends

  • Anticancer Potential: Acridine derivatives () and FLT3 inhibitors () demonstrate the scaffold’s adaptability to oncology targets.
  • Neuroactive Applications : Pyrrolidine-propanamide hybrids show promise in CNS disorders (anticonvulsant, MAO-B inhibition) due to blood-brain barrier permeability .
  • Safety Profiles : Compounds like 4f () emphasize reduced toxicity through structural optimization, a critical consideration for NSAID alternatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-2-(pyrrolidin-1-yl)propanamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, analogs like N-(4-ethynylphenyl)-3-(pyrrolidin-1-yl)propanamide are prepared by reacting pyrrolidine with activated esters (e.g., chloroacetyl chloride), followed by purification via column chromatography. Key characterization includes:

  • 1H/13C NMR to confirm proton environments and carbon frameworks .
  • HRMS for molecular weight validation .
  • IR spectroscopy to verify amide C=O stretches (~1670 cm⁻¹) .

Q. How is the crystal structure of this compound derivatives resolved?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. For example, a related compound, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(pyrrolidin-1-yl)carbothioylsulfanyl]propanamide, was resolved in monoclinic space group P21/c with unit cell parameters a = 12.0652 Å, b = 16.0831 Å, and β = 101.899° . Data collection involves ω scans on diffractometers (e.g., Stoe IPDS 2), with absorption corrections applied .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/pyrrolidine rings) affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

  • Pyridine vs. Phenyl C-region analogs : Replacing phenyl with pyridine in TRPV1 antagonists alters binding affinity due to electronic effects .
  • Substituent Position : Fluorine at the para position enhances metabolic stability, while methylsulfonamide groups improve solubility .
  • Table : Comparative bioactivity of analogs:
Substituent (R)IC50 (nM)Reference
3-Fluoro-4-(methylsulfonamido)phenyl0.8
4-(tert-Butyl)phenyl5.2

Q. How can stereochemical ambiguities in this compound derivatives be resolved?

  • Methodological Answer : Use Rogers' η parameter or Flack's x parameter in crystallography to determine enantiomorph polarity. For near-centrosymmetric structures, x is preferred over η to avoid false chirality indications . Experimental validation via chiral HPLC or circular dichroism (CD) is recommended for non-crystalline samples.

Q. How to address contradictions in biological data across studies (e.g., varying IC50 values)?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>98% via HPLC). For example, discrepancies in TRPV1 antagonist IC50 values may arise from differences in membrane potential assays vs. calcium imaging . Replicate studies under identical conditions and apply statistical tools (e.g., ANOVA) to confirm significance.

Q. What computational methods predict the binding mode of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are used. For instance, benzoxazole derivatives with pyrrolidine-propanamide motifs showed G-quadruplex DNA binding via π-π stacking and hydrogen bonding, validated by UV spectroscopy and in silico models .

Technical Challenges in Characterization

Q. Why do some synthetic routes yield low quantities of this compound?

  • Methodological Answer : Side reactions (e.g., over-alkylation) or steric hindrance from bulky substituents reduce yields. Optimize by:

  • Using excess pyrrolidine (2.5 eq.) to drive amide formation .
  • Employing microwave-assisted synthesis to accelerate reaction kinetics .

Q. How to handle hygroscopicity or instability during storage?

  • Methodological Answer : Store under inert gas (N2/Ar) at -20°C in amber vials. For hygroscopic analogs like 3-(pyrrolidin-1-yl)propanamide, lyophilization improves stability .

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